molecular formula C15H12O5S B3045707 2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester CAS No. 112250-58-5

2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester

Cat. No. B3045707
CAS RN: 112250-58-5
M. Wt: 304.3 g/mol
InChI Key: OPLPHDDLZMCMNX-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester” is a chemical compound . It is related to 2-Propenoic acid, which has a molecular weight of 72.0627 .

Scientific Research Applications

Conformational Studies

  • Conformations in Various Solvents : E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester, related to 2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester, were studied for their conformations in different solvents like methanol, chloroform, and dimethyl sulfoxide using NMR spectroscopy. It was found that there were no conformational preferences in these solvents (Forgó, Felfoeldi, & Pálinkó, 2005).

Chemopreventive Potential

  • Cancer Chemopreventive Agent : A derivative of 2-Propenoic acid, namely 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, demonstrated potential as a cancer chemopreventive agent. It showed effects like colon and tongue cancers chemoprevention in rats (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

Hydrolysis Mechanisms

  • Hydrolysis of Ester Derivatives : The kinetics of hydrolysis of a series of phenylsulfamate esters, which are structurally related to 2-Propenoic acid esters, were studied. They were found to react via an associative SN2(S) mechanism in medium acid strength, revealing insights into the chemical behavior of similar compounds (Spillane, Thea, Cevasco, Hynes, McCaw, & Maguire, 2011).

Synthesis and Properties

  • Synthesis and Applications in Organic Synthesis : The synthesis of 2-(2′-(2″-toluene sulfonyl ester ethoxy)-4′-N-trifluoroacetyl-phenyl) benzothiazole, related to the 2-Propenoic acid ester, was reported. This kind of synthesis is crucial in developing complex organic compounds for various applications (Lu Chun-xiong, 2011).

Catalytic Applications

  • Recyclable Catalyst in Condensation Reactions : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, similar in function to sulfonate esters like 2-Propenoic acid esters, was used as a recyclable catalyst for condensation reactions between aromatic aldehydes and pyrazolone. It showed high yields and maintained catalytic activity over several runs (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Potential Biological Activities

  • Antimicrobial Activity : A study focused on the synthesis of novel compounds including 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, which are structurally related to 2-Propenoic acid esters, found that these compounds exhibited antimicrobial activity. This indicates the potential of similar esters in antimicrobial applications (Zareef, Iqbal, & Arfan, 2008).

properties

IUPAC Name

[4-(4-hydroxyphenyl)sulfonylphenyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5S/c1-2-15(17)20-12-5-9-14(10-6-12)21(18,19)13-7-3-11(16)4-8-13/h2-10,16H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLPHDDLZMCMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634121
Record name 4-(4-Hydroxybenzene-1-sulfonyl)phenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester

CAS RN

112250-58-5
Record name 4-(4-Hydroxybenzene-1-sulfonyl)phenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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